3'-Chloro-4'-fluoro-2-pyrrolidinomethyl benzophenone
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Overview
Description
3’-Chloro-4’-fluoro-2-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO and a molecular weight of 317.79 g/mol . It is a member of the benzophenone family, characterized by the presence of a benzophenone core structure substituted with chloro, fluoro, and pyrrolidinomethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-2-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluorobenzaldehyde and 2-pyrrolidinomethyl benzophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature is maintained at around 0-5°C to ensure the desired product formation.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) are used to facilitate the reaction and improve yield.
Purification: The crude product is purified using techniques like column chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-4’-fluoro-2-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the reaction under controlled conditions.
Continuous Flow Systems: Continuous flow systems may also be employed to enhance efficiency and reduce production time.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-fluoro-2-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction reactions can be carried out to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzophenone derivatives, alcohols, and oxidized compounds .
Scientific Research Applications
3’-Chloro-4’-fluoro-2-pyrrolidinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-fluoro-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-4’-fluoro-3’-pyrrolidinomethyl benzophenone: Similar in structure but with different substitution patterns.
3’-Chloro-4’-fluoro-2-pyrrolidinomethyl acetophenone: Similar core structure but with an acetophenone group instead of benzophenone.
Uniqueness
3’-Chloro-4’-fluoro-2-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-11-13(7-8-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABEICXOSYLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643658 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-73-7 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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